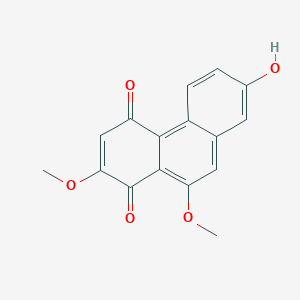![molecular formula C10H8Cl2N2OS B14173759 2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol CAS No. 732248-29-2](/img/structure/B14173759.png)
2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol typically involves the reaction of 2,4-dichlorophenol with 2-aminothiazole in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the thiazole ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and antitumor agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol involves its interaction with specific molecular targets and pathways:
Antibacterial: Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins.
Antifungal: Disrupts fungal cell membrane integrity by interacting with ergosterol.
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Antitumor: Induces apoptosis in cancer cells by activating caspase pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenol: Lacks the thiazole ring and has different biological activities.
2-Aminothiazole: Lacks the phenol group and has different chemical properties.
2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]benzene: Similar structure but lacks the hydroxyl group.
Uniqueness
2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol is unique due to the presence of both the thiazole ring and the phenol group, which contribute to its diverse biological activities and chemical reactivity .
Propriétés
Numéro CAS |
732248-29-2 |
|---|---|
Formule moléculaire |
C10H8Cl2N2OS |
Poids moléculaire |
275.15 g/mol |
Nom IUPAC |
2,4-dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C10H8Cl2N2OS/c11-7-3-6(9(15)8(12)4-7)5-14-10-13-1-2-16-10/h1-4,15H,5H2,(H,13,14) |
Clé InChI |
LYSNWLOLBOCKMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=N1)NCC2=C(C(=CC(=C2)Cl)Cl)O |
Solubilité |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


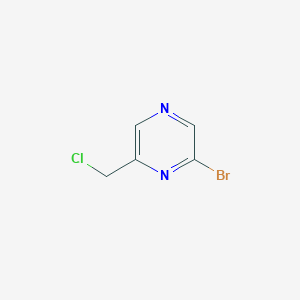
![5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione](/img/structure/B14173680.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B14173688.png)
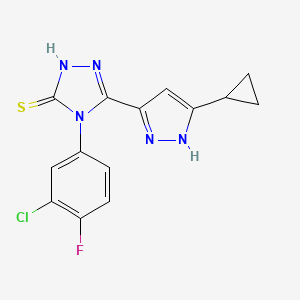
![1-(3-Chloro-4-fluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14173697.png)
![N,N-dimethyl-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanamine](/img/structure/B14173721.png)
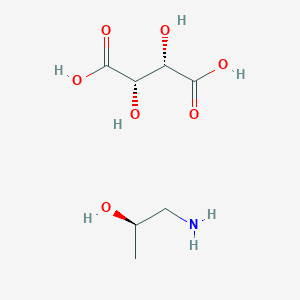
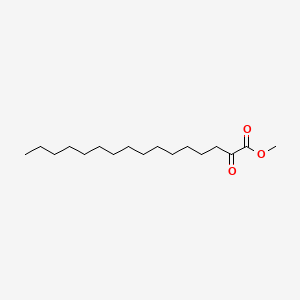
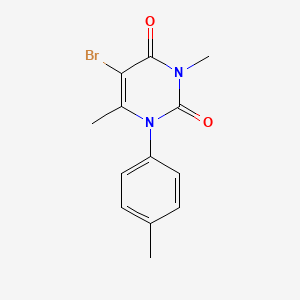
![Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane](/img/structure/B14173742.png)
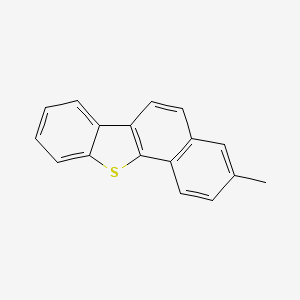
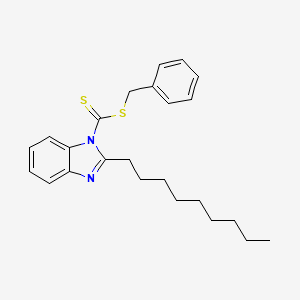
![9-Ethyl-N-[6-(2-methoxyphenyl)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B14173753.png)
